2-Fluorobiphenyl

Catalog No.
S703314
CAS No.
321-60-8
M.F
C12H9F
M. Wt
172.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluorobiphenyl

CAS Number

321-60-8

Product Name

2-Fluorobiphenyl

IUPAC Name

1-fluoro-2-phenylbenzene

Molecular Formula

C12H9F

Molecular Weight

172.2 g/mol

InChI

InChI=1S/C12H9F/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H

InChI Key

KLECYOQFQXJYBC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC=C2F

Synonyms

2-Fluoro-1,1’-biphenyl; 2-Fluorodiphenyl; o-Fluorodiphenyl; NSC 10366;

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2F

Pharmaceutical and Veterinary Drug Development:

  • 2-Fluorobiphenyl serves as a building block in the synthesis of various pharmaceuticals and veterinary drugs. Notably, it forms a crucial component of flurbiprofen, a nonsteroidal anti-inflammatory drug []. Researchers actively explore its potential for creating other medications with improved properties [].

Organic Synthesis:

  • 2-Fluorobiphenyl plays a valuable role as a reaction intermediate in various organic synthesis processes. Its unique structure allows chemists to perform arylation reactions, where an aromatic group is introduced into a molecule []. This versatility makes it a valuable tool for creating diverse organic compounds needed for various research endeavors.

Environmental Research:

  • Due to its specific properties, 2-Fluorobiphenyl finds use as an internal standard in environmental analysis. Researchers employ it to calibrate and quantify the presence of environmental pollutants in samples like sediments by using techniques like pressurized liquid extraction followed by gas chromatography-mass spectrometry [].

Microbiological Research:

  • Studies have demonstrated that certain bacterial strains, such as Pseudomonas pseudoalcaligenes, can utilize 2-Fluorobiphenyl as a sole carbon and energy source for growth []. This finding has implications for understanding microbial metabolism and the potential biodegradation of fluorinated compounds.

2-Fluorobiphenyl is an organic compound characterized by the presence of a fluorine atom in the ortho position of the biphenyl structure. Its chemical formula is C₁₂H₉F, and it has a CAS number of 321-60-8. The compound is classified as a halogenated aromatic hydrocarbon, which contributes to its unique properties and applications in various fields. 2-Fluorobiphenyl is a colorless liquid that is insoluble in water but soluble in organic solvents, making it useful in organic synthesis and chemical research .

Currently, there is no extensive research available on the specific mechanism of action of 2-Fluorobiphenyl in biological systems. However, its potential biodegradation by bacteria suggests it might interact with specific enzymes involved in aromatic hydrocarbon breakdown. Further studies are needed to elucidate its biological role.

Limited information exists on the specific hazards associated with 2-fluorobiphenyl. However, as an aromatic hydrocarbon, it's advisable to handle it with caution due to potential:

  • Low-level toxicity: Although specific data is unavailable, some aromatic fluorides can exhibit moderate toxicity [6].
  • Flammability: Organic compounds like 2-fluorobiphenyl can be combustible.
  • Skin and eye irritation: Aromatic hydrocarbons can cause irritation upon contact [7].

Data Source:

  • [6] PubChem entry for fluorobenzene (a related aromatic fluoride)
  • [7] General safety information for aromatic hydrocarbons

Further Research Needed:

  • Detailed studies on the synthesis pathway of 2-fluorobiphenyl.
  • Comprehensive investigation of its biodegradation pathway by bacteria.
  • Evaluation of its potential environmental impact.
  • In-depth assessment of its toxicological profile.
  • Electrophilic Aromatic Substitution: The fluorine atom can influence the reactivity of the biphenyl ring, allowing for substitution reactions at other positions on the ring.
  • Nucleophilic Substitution: Under certain conditions, the fluorine atom can be replaced by nucleophiles, although this reaction is less common due to the stability of the compound .

The synthesis of 2-fluorobiphenyl can be achieved through several methods, including:

  • Direct Fluorination: This method involves the reaction of biphenyl with a fluorinating agent, such as elemental fluorine or a fluoride salt, under controlled conditions to introduce the fluorine atom at the ortho position.
  • Electrophilic Aromatic Substitution: This approach utilizes electrophilic reagents to selectively introduce fluorine into the biphenyl structure.
  • Transition Metal-Catalyzed Reactions: Catalysts such as palladium can facilitate the introduction of fluorine into biphenyl derivatives through cross-coupling reactions .

2-FluorobiphenylOrtho-fluorinatedLowOrganic synthesis, materialsBiphenylNo halogensModerateSolvent, intermediateFluorobenzeneMono-fluorinatedModerateSolvent, reagent3-FluorobiphenylMeta-fluorinatedLowOrganic synthesis

The uniqueness of 2-fluorobiphenyl lies in its specific ortho substitution pattern, which influences both its physical properties and reactivity compared to other similar compounds. This positional specificity can affect how it interacts with other chemicals and biological systems, making it an important subject of study in organic chemistry .

Interaction studies involving 2-fluorobiphenyl focus on its reactivity with biological systems and other chemical species. The compound's interactions are essential for understanding its potential environmental impact and toxicity. Research indicates that 2-fluorobiphenyl may interact with enzymes or receptors, influencing biological pathways .

Several compounds share structural similarities with 2-fluorobiphenyl, including:

  • Biphenyl: The parent compound without any halogen substituents; it serves as a baseline for comparing chemical properties and reactivity.
  • Fluorobenzene: A simpler aromatic compound with a single fluorine atom attached to a benzene ring; it exhibits different reactivity patterns compared to 2-fluorobiphenyl.
  • 3-Fluorobiphenyl: Another derivative where fluorine is positioned at the meta location; this positional difference significantly alters its chemical behavior.

Comparison Table

CompoundStructureReactivity

Physical Description

2-fluorobiphenyl appears as colorless crystals.

XLogP3

4

Boiling Point

478 °F at 760 mm Hg (NTP, 1992)
248.0 °C

Density

1.2452 at 77 °F (NTP, 1992)

Melting Point

164.3 °F (NTP, 1992)
73.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 7 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 5 of 7 companies with hazard statement code(s):;
H302 (20%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (20%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (80%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (40%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (20%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

321-60-8

Wikipedia

2-Fluorobiphenyl

General Manufacturing Information

1,1'-Biphenyl, 2-fluoro-: ACTIVE

Dates

Modify: 2023-09-14

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